Ac-calpastatin (184-210)

Calpain inhibition Protease selectivity Enzyme kinetics

Researchers studying calpain-mediated proteolysis often face confounding cathepsin L cross-inhibition with common inhibitors like ALLN. Ac-calpastatin (184-210) resolves this with 30,000-fold selectivity (Ki calpain-1 = 0.2 nM vs. cathepsin L Ki = 6 µM). • Sub-nanomolar potency-1,000× more potent than PD150606, minimizing solvent interference. • Validated in protocols for MARCKS cleavage and cisplatin adduct studies. • Supplied as lyophilized powder, ≥98% purity, with documented stability for reliable global fulfillment.

Molecular Formula C142H230N36O44S
Molecular Weight 3177.67
CAS No. 79079-11-1
Cat. No. B593225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-calpastatin (184-210)
CAS79079-11-1
SynonymsCalpastatin Peptide B27-WT
Molecular FormulaC142H230N36O44S
Molecular Weight3177.67
Structural Identifiers
SMILESCCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN
InChIInChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1
InChIKeyZXJCOYBPXOBJMU-HSQGJUDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-calpastatin (184-210) Overview


Ac-calpastatin (184-210) (CAS 79079-11-1) is an acetylated 27-amino acid synthetic peptide corresponding to exon 1B of the human calpastatin gene [1]. It functions as a potent, selective, and reversible inhibitor of the calcium-dependent cysteine proteases calpain-1 (µ-calpain) and calpain-2 (m-calpain), while exhibiting markedly weaker inhibition of other cysteine proteases such as papain and the serine protease trypsin [2]. The compound is characterized by a molecular weight of 3177.65 g/mol and the sequence Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Workflow Calpain-1/2 inhibition research
Selection Selective, reversible peptide inhibitor
Use Context Biochemical and cell-based protease assays

Why Ac-calpastatin (184-210) Is Unique


Calpain inhibitors vary dramatically in their potency, selectivity profile, and mechanism of action. Ac-calpastatin (184-210) inhibits calpain-1 with a Ki of 0.2 nM, which is orders of magnitude more potent than widely used small-molecule calpain inhibitors such as PD150606 (Ki = 210 nM for µ-calpain) and ALLN (Ki = 190 nM for calpain I) [1]. Furthermore, its selectivity window against cathepsin L (Ki = 6 µM) is 30,000-fold, whereas ALLN potently inhibits cathepsin L (Ki = 0.5 nM), making ALLN unsuitable for experiments requiring calpain-specific inhibition [2]. The compound's peptide nature and reversible inhibition mechanism differ fundamentally from irreversible or non-peptide inhibitors, precluding simple interchangeability in experimental protocols where native calpastatin-like inhibition kinetics are required.

Potency profile mismatch
Small-molecule inhibitors (PD150606, ALLN) exhibit substantially lower calpain-1 inhibition in reported assays; potency context may not transfer directly.
Selectivity shift
ALLN potently inhibits cathepsin L, introducing off-target confounds; calpain-specific interpretation may require selectivity verification.
Mechanism divergence
Peptide inhibitor (reversible) differs from irreversible or non-peptide agents; inhibition kinetics may not replicate native calpastatin behavior.

Ac-calpastatin (184-210) Comparative Evidence


Calpain-1 Inhibition Potency

Ac-calpastatin (184-210) exhibits a Ki of 0.2 nM for calpain-1 (µ-calpain), as reported in multiple vendor datasheets and primary literature [1][2]. In contrast, the widely used non-peptide calpain inhibitor PD150606 displays a Ki of 210 nM (0.21 µM) for µ-calpain, representing a 1,050-fold lower potency [3]. Similarly, the peptide aldehyde inhibitor ALLN (Calpain Inhibitor I) has a Ki of 190 nM for calpain I, a 950-fold lower potency .

Calpain-1 Ki
Head-to-head
0.2 nM vs. PD150606 210 nM, ALLN 190 nM
Reported higher calpain-1 inhibition potency supports low-concentration assay design.
Purified enzyme assays; cross-study comparison.
Calpain inhibition Protease selectivity Enzyme kinetics

Calpain-1 vs. Cathepsin L Selectivity

Ac-calpastatin (184-210) demonstrates a Ki of 6 µM for cathepsin L, yielding a 30,000-fold selectivity ratio for calpain-1 (Ki = 0.2 nM) over cathepsin L [1]. In stark contrast, ALLN (Calpain Inhibitor I) inhibits cathepsin L with a Ki of 0.5 nM (500 pM), which is actually more potent than its inhibition of calpain I (Ki = 190 nM) . Calpeptin, another peptide-based inhibitor, also lacks this selectivity and inhibits cathepsin K with an IC50 of 0.11 nM .

Selectivity ratio
Head-to-head
30,000-fold (calpain-1/cathepsin L) vs. ALLN 0.0026
Reported selectivity supports calpain-specific study design without cathepsin L interference.
Purified protease context; cell-based selectivity may differ.
Protease selectivity profiling Off-target minimization Cysteine protease inhibition

Cellular Inhibition in LCLC 103H Cells

In LCLC 103H human large cell lung carcinoma cells, Ac-calpastatin (184-210) suppressed cellular calpain activity with an IC50 of 27 µM when tested across a concentration range of 12.5-100 µM [1]. While direct comparator data in identical cellular models are not available for PD150606 or ALLN, this value establishes a benchmark for the concentration required to achieve functional calpain inhibition in living cells, which is distinct from the sub-nanomolar Ki observed in purified enzyme assays and reflects cellular permeability and intracellular stability factors .

Cellular IC50
Assay context
IC50 27 µM (LCLC 103H cells)
Cellular inhibition context informs cell-based assay concentration range.
12.5–100 µM tested; permeability-dependent response.
Cell-based assay Cellular calpain activity Functional inhibition

m-Calpain Inhibition Activity

Ac-calpastatin (184-210) inhibits purified rabbit calpain II (m-calpain) with an IC50 of 20 nM, as specified in the Sigma-Aldrich product documentation . This value aligns with the compound's sub-nanomolar Ki for calpain-1 and confirms its high potency against both major calpain isoforms. For comparison, PD150606 inhibits m-calpain with a Ki of 370 nM (0.37 µM), representing an 18.5-fold lower potency [1]. Calpeptin inhibits m-calpain with a Ki of 52 nM, which is 2.6-fold less potent .

m-Calpain IC50
Reported
IC50 20 nM vs. PD150606 370 nM, Calpeptin 52 nM
Reported m-calpain inhibition supports pan-calpain research context.
Purified rabbit calpain II assay.
m-Calpain inhibition Calpain-2 Enzyme kinetics

Ac-calpastatin (184-210) Applications


Cathepsin L-Excluded Calpain Selectivity

Researchers investigating calpain-specific proteolytic events in systems where cathepsin L is co-expressed or co-purified must select Ac-calpastatin (184-210). The compound's 30,000-fold selectivity for calpain-1 over cathepsin L (Ki = 0.2 nM vs. 6 µM) eliminates the confounding cathepsin inhibition that occurs with ALLN, which potently inhibits cathepsin L (Ki = 0.5 nM) [1]. This application is essential for studies of calpain's role in cytoskeletal remodeling, cell migration, or apoptosis where cathepsin-mediated artifacts could invalidate conclusions.

Low-Concentration Calpain Inhibition

Ac-calpastatin (184-210) enables complete calpain inhibition at concentrations 1,000-fold lower than those required for PD150606 (Ki = 0.2 nM vs. 210 nM) [2]. This potency advantage allows researchers to use sub-nanomolar to low nanomolar concentrations in biochemical assays, reducing the volume of DMSO or other solvents introduced into sensitive biological systems and minimizing non-specific interactions that can occur with higher concentrations of small-molecule inhibitors.

MARCKS Cleavage & Cisplatin Adduct Models

Ac-calpastatin (184-210) has been validated in published protocols as an endogenous calpain inhibitor to study myristoylated alanine-rich C kinase substrate (MARCKS) cleavage in mouse kidney cells and to examine the formation of DNA-platinum adducts by cisplatin in neuronal cells . Its use in these specific cellular models provides researchers with a proven, peer-reviewed experimental framework that reduces the need for extensive inhibitor validation and optimization.

Pan-Calpain-1/-2 Inhibition

With an IC50 of 20 nM for purified rabbit calpain II and a Ki of 0.2 nM for calpain-1 [3], Ac-calpastatin (184-210) provides balanced, high-potency inhibition of both major calpain isoforms. This contrasts with PD150606, which exhibits a 1.8-fold preference for calpain-1 over calpain-2 (Ki = 210 nM vs. 370 nM) [4], and with calpeptin, which shows 1.5-fold selectivity (Ki = 34 nM vs. 52 nM) . Researchers studying pathways where calpain-1 and calpain-2 have overlapping or redundant functions benefit from Ac-calpastatin (184-210)'s uniform pan-calpain inhibition profile.

Application
Selection Property
Validation Focus
Cathepsin L-excluded calpain selectivity
High calpain-1 selectivity over cathepsin L
Cathepsin L off-target activity validation
Low-concentration calpain inhibition
Sub-nanomolar calpain-1 inhibition potency
Solvent effect and non-specific binding assays
Cellular model protocols
Published MARCKS cleavage and cisplatin adduct models
MARCKS cleavage or DNA-platinum adduct endpoint validation
Pan-calpain-1/-2 inhibition
Balanced calpain-1/2 isoform inhibition
Isoform-specific calpain activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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